molecular formula C9H12NOP B2740325 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline CAS No. 2413875-72-4

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline

Cat. No.: B2740325
CAS No.: 2413875-72-4
M. Wt: 181.175
InChI Key: RVKAJODCUQJNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is a specialized chemical building block incorporating a phosphorous-containing heterocycle. Compounds featuring an aniline group attached to a 1-oxo-1lambda5-phosphetane ring, such as the related O-(1-oxo-1lambda5-phosphetan-1-yl)hydroxylamine , are of significant interest in advanced synthetic and medicinal chemistry. The unique structure of this reagent, which combines an electron-rich aniline moiety with a strained phosphorous heterocycle, makes it a valuable scaffold for constructing more complex molecules. Its primary research applications include use as a key intermediate in the synthesis of novel ligands for catalysis, the development of phosphorus-based bioactive compounds, and the creation of functional materials. This product is intended for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-oxo-1λ5-phosphetan-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NOP/c10-8-3-1-4-9(7-8)12(11)5-2-6-12/h1,3-4,7H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKAJODCUQJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline and Analogues

Strategies for the Construction of the 1-Oxo-1lambda5-phosphetane Moiety

The formation of the 1-oxo-1lambda5-phosphetane ring, a tetracoordinate P(V) heterocycle, is a significant synthetic step due to the inherent ring strain. scispace.com Various methods have been established, ranging from cycloaddition reactions to the cyclization of acyclic precursors.

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems in a concerted or stepwise manner. libretexts.org For phosphetane (B12648431) synthesis, [2+2] cycloadditions are particularly relevant, although they can be thermally forbidden and often require photochemical activation. libretexts.orgyoutube.com

One of the earliest efficient syntheses of phosphetane oxides, developed by McBride, utilizes a [2+2] cycloaddition-type mechanism. wikipedia.org The general process involves:

Formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride.

Electrophilic addition of an alkene to the phosphenium cation.

Intramolecular nucleophilic attack to form the four-membered ring.

Oxidation to yield the stable phosphetane oxide. wikipedia.org

Thiophosphonium ions, isoelectronic to thiocarbonyl compounds, have also been shown to undergo [2+2] cycloaddition reactions with alkynes to generate four-membered 1,2-thiaphosphete ions, which are structural analogues of phosphetanes. nih.gov These reactions highlight the utility of cycloaddition pathways in forming strained phosphorus-containing heterocycles. nih.gov

Reaction TypeReactantsProductConditions
[2+2] Cycloaddition Dichlorophosphine + AlkenePhosphetane OxideAlCl₃, followed by H₂O oxidation wikipedia.org
[2+2] Cycloaddition Thiophosphonium ion + Alkyne1,2-Thiaphosphete ionNot specified nih.gov

Intramolecular cyclization of suitably functionalized acyclic precursors is a common and effective strategy for forming phosphetane oxides. This approach avoids the often harsh conditions of cycloaddition reactions and allows for greater control over substitution patterns.

A key method involves the intramolecular cyclization of ω-haloalkylphosphine oxides. For instance, the alkylation of phosphines followed by intramolecular cyclization can lead to the formation of the phosphetane ring. wikipedia.org Specifically, methods have been developed for the synthesis of aryldiphenylphosphine oxides starting from tertiary diphenylphosphines and aryl bromides. researchgate.net This involves a quaternization step followed by a Wittig reaction, which can be adapted for cyclization. researchgate.net

The Cadogan heterocyclization, a deoxygenative N-N bond-forming reaction, demonstrates the utility of small-ring phosphacycles in catalyzing intramolecular reductive cyclizations of ortho-substituted nitroarenes. acs.org This P(III)/P(V)=O redox cycling highlights the role of phosphetanes in facilitating complex cyclizations. acs.org

Precursor TypeReagents/ConditionsProductKey Feature
ω-Haloalkylphosphine BasePhosphetane OxideFormation of P-C bond via intramolecular nucleophilic substitution wikipedia.org
o-Nitroarenes Phosphetane catalyst, Hydrosilane reductantFused HeterocyclesCatalytic P(III)/P(V)=O redox cycling acs.org

Direct phosphorylation involves the introduction of a phosphorus-containing group onto a pre-existing heterocyclic scaffold. researchgate.net This strategy is highly atom-economical and can simplify synthetic routes significantly. While often applied to aromatic heterocycles like pyridines and indoles, the principles can be extended to the synthesis of precursors for phosphetane-containing molecules. mdpi.com

Methods for direct C-P bond formation include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium and nickel catalysis are widely used to couple halogen-substituted heterocycles with phosphorus nucleophiles like H-phosphonates or secondary phosphine (B1218219) oxides. mdpi.com

Radical Phosphorylation: P-centered radicals, generated from peroxides, metal salts, or via photocatalysis, can efficiently functionalize heterocycles. mdpi.com

Electrochemical Methods: An electrochemical oxidative cross-dehydrogenative coupling reaction between N-heterocycles and hydrogen phosphoryl compounds offers a green and direct route to phosphorylated heterocycles. researchgate.net

These methods are crucial for synthesizing arylphosphine oxides, which can be precursors for subsequent cyclization to form the phosphetane oxide ring attached to an aromatic system.

Recent advancements have introduced novel routes to phosphetanes starting from complex phosphorus precursors. A notable example is the use of pentaphosphaferrocene, [K(dme)₂]₂[Cp*Fe(η⁴-P₅)], as a P-atom carrier. rsc.orgrsc.org

This synthetic route proceeds as follows:

Reaction of the dianionic pentaphosphaferrocene complex with an α,ω-dibromoalkane (e.g., 1,3-dibromopropane) to form a spirocyclic precursor complex containing a phosphetane-like moiety. nih.gov

Release of the phosphetane ring from the iron complex via nucleophilic phosphine abstraction using reagents like potassium benzyl (B1604629) (KBn) or lithium aluminum hydride (LiAlH₄). rsc.orgresearchgate.net

This method provides a straightforward and selective synthesis of parent cyclic phosphines, including phosphetane, which can then be oxidized to the corresponding phosphetane oxide. rsc.orgscispace.com The oxidation of P(III) phosphetanes to P(V) phosphetane oxides is a well-documented process, often achieved with mild oxidizing agents like oxygen or water. wikipedia.org

PrecursorReagentsIntermediate/ProductReference
[K(dme)₂]₂[CpFe(η⁴-P₅)] 1,3-dibromopropane[CpFe{η⁴-P₅(CH₂)₃}] rsc.org
[Cp*Fe{η⁴-P₅(CH₂)₃}] LiAlH₄Phosphetane (HP(C₃H₆)) nih.gov
Phosphetane O₂ or H₂OPhosphetane Oxide wikipedia.org

Aniline (B41778) Ring Functionalization and Coupling Strategies

The introduction of the phosphetane oxide moiety onto an aniline ring, or the construction of the aniline ring on a pre-functionalized phosphetane, requires robust functionalization and coupling strategies.

The nitrogen atom of the aniline group is a key site for functionalization. While the target compound has the phosphorus group attached to the ring (C-P bond), synthetic strategies may involve reactions at the nitrogen atom in precursor molecules. Reductive amination, for example, is a powerful method for forming C-N bonds. science.gov

An organophosphorus-catalyzed method has been developed for the synthesis of unsymmetrical hydrazines via the reductive N-N coupling of nitroarenes and anilines. mit.edu This reaction, which employs a phosphetane catalyst and a hydrosilane reductant, demonstrates the ability of the aniline nitrogen to participate in coupling reactions under conditions compatible with phosphorus redox chemistry. mit.edu This suggests that an aniline or nitroarene precursor could be coupled with a phosphorus-containing fragment, with the aniline nitrogen directing or participating in the key bond-forming steps.

Furthermore, a one-pot, three-component synthesis has been developed to access substituted meta-hetarylanilines from 1,3-diketones and amines, showcasing a benzannulation strategy to construct the aniline ring itself. beilstein-journals.org This approach could potentially be adapted to incorporate a phosphorus-containing component, building the target aniline structure from acyclic precursors.

C-C Coupling Reactions for Aryl-Phosphorus Bond Formation

The creation of the pivotal aryl-phosphorus bond in molecules such as 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is frequently accomplished through transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and versatile means of connecting aryl moieties to phosphorus centers.

Historically, the formation of C(aryl)-P bonds relied on the reaction of organometallic reagents like Grignard or organolithium compounds with electrophilic phosphorus halides. However, the functional group tolerance of these methods is limited. A significant advancement in this area was the advent of palladium-catalyzed cross-coupling reactions, often referred to as Hirao reactions, which couple aryl halides with P(O)-H compounds, such as H-phosphine oxides, H-phosphinates, and H-phosphonates. nih.gov

Modern iterations of this methodology have expanded the scope of compatible coupling partners and catalysts. Palladium remains a common catalyst, often used in conjunction with specific ligands to enhance reactivity and yield. organic-chemistry.org Beyond palladium, other transition metals like nickel and copper have also been employed successfully. For instance, nickel-catalyzed coupling of arylboronic acids with various P(O)-H compounds provides an efficient route to diverse aryl-phosphorus structures. organic-chemistry.org

A notable development is the use of aryl nonaflates, which can be readily prepared from widely available phenols. These stable, isolable intermediates have proven to be effective substrates in palladium-catalyzed C-P bond-forming reactions. An important finding in this context is the accelerating effect of iodide additives, which can lead to faster reactions and improved efficiency for the synthesis of aryl phosphine oxides. nih.gov This strategy allows for the facile preparation of aryl phosphorus compounds from phenol (B47542) starting materials. nih.gov

The table below summarizes various catalytic systems used for the formation of aryl-phosphine oxides, which is the core structure of the target compound.

Table 1: Catalytic Systems for Aryl-Phosphorus Bond Formation
Catalyst SystemAryl SubstratePhosphorus ReagentKey FeaturesReference
Palladium / LigandAryl Bromides/IodidesSecondary Phosphine OxidesPioneering method for C-P cross-coupling (Hirao Reaction). nih.gov
Pd(OAc)₂ / NaIAryl NonaflatesSecondary Phosphine OxidesUtilizes readily available phenols; iodide accelerates the reaction. nih.gov
Nickel CatalystArylboronic AcidsH-Phosphine OxidesProvides access to a range of aryl-phosphorus compounds, including triarylphosphine oxides. organic-chemistry.org
Copper Catalyst / LigandAryl IodidesDiethyl PhosphonateEffective for coupling with phosphonates using 1,10-phenanthroline (B135089) as a ligand. rsc.org

Ortho-Functionalization Techniques for Aniline Derivatives

The synthesis of analogues of this compound may require the introduction of substituents at specific positions on the aniline ring. Directing functionalization to the ortho position of an aniline presents a significant challenge due to the electronic and steric properties of the amino group, which typically directs electrophilic substitution to the para position. Furthermore, the amino group can coordinate to metal catalysts, leading to catalyst deactivation or undesired side reactions like N-arylation. nih.gov

To overcome these hurdles, specialized strategies have been developed for the ortho-functionalization of anilines via C-H activation. A common approach involves the use of a directing group, which is temporarily installed on the nitrogen atom to guide a metal catalyst to a nearby C-H bond. However, these methods often require additional synthetic steps for the installation and removal of the directing group. nih.gov

Recent breakthroughs have demonstrated the feasibility of direct ortho-arylation of unprotected primary anilines without the need for N-protection. One such system employs a palladium catalyst in conjunction with a cooperating ligand, [2,2′-bipyridin]-6(1H)-one. This ligand plays a dual role: it facilitates the C-H cleavage step and kinetically differentiates the desired C-C bond formation from the competing C-N bond formation. The regioselectivity for the ortho position is driven by a proposed anionic pathway involving an amido-type intermediate where the aniline's NH moiety is deprotonated. nih.gov This methodology tolerates a variety of electron-donating and electron-withdrawing groups on both the aniline and the aryl halide coupling partner, consistently yielding the mono-arylated ortho product. nih.gov

Convergent Synthesis Approaches to the Complete Molecular Architecture

In the context of this compound, a convergent approach would involve the separate synthesis of a functionalized aniline precursor and a phosphetane oxide moiety, followed by their coupling. For example, a 3-haloaniline or a related derivative (such as 3-aminophenyl nonaflate) could serve as the aniline fragment. The phosphetane component would be a phosphetane oxide bearing a reactive P-H bond.

The key step in this sequence is the C-P cross-coupling reaction, as detailed in section 2.2.2. A palladium-catalyzed reaction, for instance, could be employed to couple 3-bromoaniline (B18343) with a suitable phosphetane oxide precursor. This method directly assembles the two core components of the molecule, forming the final architecture in a late stage of the synthesis. The choice of reaction conditions, catalyst, and ligand would be critical to ensure high coupling efficiency and prevent side reactions involving the aniline's amino group.

Late-stage functionalization (LSF) is a powerful strategy that involves introducing key functional groups or structural motifs onto a complex molecular scaffold at a late point in the synthetic sequence. wikipedia.orgmpg.de This approach is highly valuable as it minimizes the need for de novo synthesis to produce analogues, allowing for rapid diversification of a core structure. mpg.denih.gov

For the synthesis of this compound analogues, LSF could be envisioned in two primary ways:

Functionalization of a pre-existing aniline derivative: Starting with a complex molecule that already contains an aniline substructure, an LSF C-H activation/phosphorylation reaction could be used to introduce the phosphetane oxide group directly onto the aromatic ring. While challenging, methods for C-H phosphorylation are emerging. This would be particularly powerful for modifying bioactive molecules or materials that contain an aniline core.

Functionalization of a pre-existing phosphetane oxide: Conversely, one could start with an arylphosphetane oxide and introduce the amino group at the meta-position of the aryl ring in a late step. This could potentially be achieved through C-H amination or by converting another functional group (e.g., a nitro or halide group) to the amine.

The success of any LSF reaction hinges on its chemoselectivity—the ability to react with a specific functional group or C-H bond while tolerating all others present in a complex molecule. wikipedia.org

Stereoselective Synthesis of Chiral this compound Analogues

When the phosphorus atom in a phosphine oxide is bonded to four different groups, it becomes a stereocenter. The synthesis of specific enantiomers of such P-stereogenic compounds is of great interest, particularly for applications in asymmetric catalysis where chiral phosphines serve as ligands. nih.gov

One of the most established and reliable methods for controlling stereochemistry in the synthesis of P-stereogenic compounds is the use of chiral auxiliaries. nih.govnumberanalytics.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the phosphorus center. The inherent chirality of the auxiliary then directs subsequent reactions to occur in a diastereoselective manner, leading to a preference for one diastereomer over the other. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

An efficient strategy for the synthesis of P-stereogenic phosphine oxides utilizes (1S,2S)-2-aminocyclohexanol as a chiral auxiliary. nih.gov The key steps in this process are:

Diastereoselective Ring Formation: The auxiliary reacts with a phosphorus(V) precursor to form a cyclic oxazaphospholidine oxide with high diastereoselectivity.

Diastereoselective Ring Opening: The oxazaphospholidine oxide ring is opened by an organometallic reagent (e.g., a Grignard reagent). This step proceeds with high diastereoselectivity and occurs with inversion of configuration at the phosphorus atom.

Auxiliary Cleavage: The final P-O bond connecting the auxiliary to the phosphorus center is cleaved to release the enantiomerically enriched phosphine oxide.

An interesting feature of this methodology is that using a P(III) precursor instead of a P(V) precursor can lead to the formation of the opposite P-epimer. This allows for the synthesis of both enantiomers of the target phosphine oxide from the same chiral auxiliary, simply by choosing the appropriate phosphorus starting material. nih.gov

The table below provides an overview of the chiral auxiliary approach.

Table 2: Stereoselective Synthesis via Chiral Auxiliary
Chiral AuxiliaryPhosphorus PrecursorKey Reaction StepStereochemical OutcomeReference
(1S,2S)-2-AminocyclohexanolP(V) CompoundRing-opening with organometallic reagentInversion of configuration at phosphorus nih.gov
(1S,2S)-2-AminocyclohexanolP(III) CompoundFormation of P-epimer oxazaphospholidineAccess to the opposite enantiomer nih.gov
EphedrineSecondary Phosphine BoraneReaction with 1,2-dihalogenobenzeneRetention of configuration at phosphorus researchgate.net

Asymmetric Catalysis in Phosphetane Synthesis

The creation of a chiral center at the phosphorus atom in a phosphetane ring is a synthetic challenge that is often addressed through asymmetric catalysis. nih.gov While methodologies for the specific asymmetric synthesis of this compound are not extensively detailed in the literature, principles derived from the synthesis of analogous chiral phosphines and phosphetanes are applicable. These methods primarily rely on transition-metal-catalyzed reactions employing chiral ligands to induce enantioselectivity. nih.govaminer.org

Key strategies in the asymmetric synthesis of P-chiral compounds include:

Metal-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral phosphine ligands like DIPAMP have been historically significant in asymmetric hydrogenation, demonstrating the efficacy of P-chiral ligands. nih.gov This principle can be extended to the synthesis of phosphetane precursors.

Palladium-Catalyzed Asymmetric Allylic Substitution: Chiral phosphetane-based ligands have been successfully used in palladium-catalyzed allylic substitution reactions, achieving moderate enantiomeric excess (ee). nih.gov

Use of Chiral Auxiliaries: Stoichiometric chiral auxiliaries, such as (-)-ephedrine or amino-alcohols, are frequently used to direct the stereochemical outcome of reactions at the phosphorus center. nih.gov

Kinetic Resolution: Enzymatic or catalytic kinetic resolution can be employed to separate enantiomers from a racemic mixture of a phosphetane precursor. mdpi.com

The effectiveness of these catalytic systems is highly dependent on the choice of metal, the structure of the chiral ligand, and the reaction conditions. Rationally designed, conformationally rigid P-chiral phosphine ligands often exhibit excellent enantioselectivity and high catalytic activity. nih.gov The search for more efficient and sustainable ligands remains an active area of research. nih.gov

Table 1: Examples of Catalytic Systems in Asymmetric Synthesis of Chiral Phosphorus Compounds

Catalyst/Ligand System Reaction Type Substrate Type Enantiomeric Excess (ee)
Rhodium-DIPAMP Asymmetric Hydrogenation N-acylamino-cinnamic acid derivatives High (e.g., for L-DOPA synthesis) nih.gov
Palladium/Phosphine-Phosphite Ligands Asymmetric Allylic Substitution Diphenylallyl acetate Up to 60% nih.gov

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organophosphorus synthesis. researchgate.netsciencedaily.com This is particularly relevant given that traditional phosphorus chemistry can involve hazardous reagents, high energy consumption, and significant waste production. mit.eduacs.org

Solvent Selection and Waste Minimization

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a synthetic process. whiterose.ac.uk Historically, syntheses have often relied on hazardous solvents such as benzene, chloroform, and various hydrocarbons. whiterose.ac.uk Green chemistry promotes the use of safer, more environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, has been successfully employed in catalytic Wittig reactions involving phosphetane oxide catalysts. researchgate.netsci-hub.se The move away from volatile and toxic solvents towards greener options is a key objective in modern synthetic chemistry. whiterose.ac.uk

Table 2: Green Classification of Common Organic Solvents

Solvent Classification Key Issues Greener Alternatives
Benzene Hazardous Carcinogen Toluene (less toxic, but still a concern)
Dichloromethane (DCM) Problematic Suspected carcinogen, high volatility 2-Methyltetrahydrofuran (2-MeTHF)
Diethyl Ether Usable with caution High flammability, peroxide formation tert-Butyl methyl ether (TBME), 2-MeTHF whiterose.ac.uk
N,N-Dimethylformamide (DMF) Hazardous Reproductive toxicity Cyrene, Dimethyl sulfoxide (B87167) (DMSO)
Toluene Problematic Suspected reproductive hazard Anisole, p-Cymene

Waste Minimization: A major source of waste in traditional organophosphorus chemistry is the stoichiometric formation of phosphine oxide byproducts in reactions like the Wittig and Mitsunobu reactions. researchgate.net A key green chemistry strategy is the development of catalytic cycles that regenerate the active phosphorus(III) species from the phosphine oxide, thereby drastically reducing waste. researchgate.net Phosphetane oxides have been shown to be effective catalysts in such redox-cycling systems, allowing for reactions to proceed with only a catalytic amount of the phosphorus reagent. researchgate.netsci-hub.se This approach not only minimizes waste but also improves atom economy. acs.org Furthermore, developing processes that recycle critical raw materials like phosphorus is essential for sustainability. sciencedaily.com

Energy Efficiency in Synthetic Routes

The production of fundamental phosphorus compounds can be highly energy-intensive. nih.gov For example, the industrial "thermal process" to produce white phosphorus (P4) from phosphate (B84403) rock requires extremely high temperatures, often up to 1500 °C, and consumes a significant amount of electrical energy. mit.eduresearchgate.net This process has a substantial carbon footprint due to both the energy demand and the use of carbon as a reductant, which generates CO2. mit.edu

Recent research has focused on developing more energy-efficient and sustainable alternatives. One promising approach is the electrochemical reduction of phosphate salts. nih.govacs.org By using electricity, potentially from renewable sources, to drive the reaction, the P–O bonds in phosphates can be broken under much milder conditions than the thermal process. mit.edu For instance, the electroreduction of molten condensed phosphate salts can generate P4 with high efficiency at significantly lower temperatures, offering a pathway to decarbonize a critical sector of the chemical industry. researchgate.netacs.org

In the synthesis of specific organophosphorus compounds, energy efficiency can be achieved by designing reactions that proceed under mild conditions. The development of highly active phosphetane-based catalysts that enable reactions, such as the Wittig olefination, to occur at room temperature represents a significant advance in energy efficiency compared to methods requiring harsh heating. researchgate.netsci-hub.se

Table 3: Comparison of Energy Requirements for Phosphorus Production

Process Temperature Energy Consumption (per ton P4) Key Advantages/Disadvantages
Carbothermal Reduction (Thermal Process) ~1500 °C 12-15 MWh Established industrial process; high energy demand, high CO2 emissions. nih.gov

Iii. Spectroscopic and Structural Elucidation Studies of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to provide a complete structural assignment.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the aniline (B41778) ring and the phosphetane (B12648431) ring.

The aromatic protons of the aniline moiety would typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The substitution pattern on the aniline ring (meta-substitution) would lead to a complex splitting pattern. The proton ortho to the amino group and meta to the phosphetane group would likely appear as a triplet. The proton para to the amino group and ortho to the phosphetane group would be expected to be a doublet of doublets. The proton ortho to both the amino and phosphetane groups would likely be a singlet or a narrowly split multiplet. The proton meta to the amino group and ortho to the phosphetane group would also likely appear as a doublet of doublets.

The protons of the phosphetane ring would be expected to resonate in the upfield region of the spectrum, typically between δ 1.5 and 4.0 ppm. The geminal and vicinal couplings between these protons, as well as their coupling to the phosphorus nucleus, would result in complex multiplet patterns. The protons on the carbons adjacent to the phosphorus atom (α-protons) would show coupling to the phosphorus nucleus (²J(P,H)), while the protons on the β-carbon would exhibit a smaller coupling constant (³J(P,H)).

The protons of the amino (-NH₂) group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic-H 6.5 - 8.0 m -
Phosphetane-H (α) 2.5 - 4.0 m ²J(P,H), ²J(H,H), ³J(H,H)
Phosphetane-H (β) 1.5 - 3.0 m ³J(P,H), ²J(H,H), ³J(H,H)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom would be expected.

The aromatic carbons of the aniline ring would resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom attached to the phosphorus atom (C-P) would exhibit a characteristic coupling to the phosphorus nucleus (¹J(P,C)), resulting in a doublet. The magnitude of this coupling constant provides valuable information about the hybridization and electronic environment of the carbon and phosphorus atoms. The other aromatic carbons would also show smaller couplings to the phosphorus nucleus (²J(P,C), ³J(P,C)).

The carbons of the phosphetane ring would appear in the upfield region of the spectrum. The carbons directly bonded to the phosphorus atom (α-carbons) would show a large one-bond coupling constant (¹J(P,C)), while the β-carbon would exhibit a smaller two-bond coupling constant (²J(P,C)).

Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹J(P,C) (Hz) Predicted nJ(P,C) (Hz)
Aromatic C-P 130 - 145 80 - 120 -
Other Aromatic C 110 - 150 - 5 - 20
Phosphetane C-α 20 - 40 50 - 90 -

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds. It provides direct information about the chemical environment, oxidation state, and coordination number of the phosphorus atom. For this compound, the ³¹P NMR spectrum would be expected to show a single resonance, confirming the presence of a single phosphorus environment.

The chemical shift of the phosphorus signal is indicative of its oxidation state and the nature of the substituents attached to it. For a pentavalent phosphorus atom in a phosphetane oxide ring, the chemical shift would typically be in the range of δ +20 to +60 ppm (relative to 85% H₃PO₄). The exact chemical shift would be influenced by the electronic effects of the aniline substituent.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would help to assign the protons within the aniline and phosphetane rings by identifying which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the aniline ring and the phosphetane ring through the P-C bond. For instance, correlations between the ortho-protons of the aniline ring and the phosphorus-bearing carbon would be expected.

In situ NMR spectroscopy involves monitoring a chemical reaction directly within the NMR tube. This technique can be invaluable for identifying transient intermediates and for elucidating reaction mechanisms. While specific reaction pathways for the synthesis of this compound are not detailed here, in situ ³¹P NMR would be particularly powerful for tracking the changes in the phosphorus environment as the reaction progresses. This could help to identify precursor phosphorus species and any short-lived intermediates that are formed en route to the final product.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: The amino group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aniline ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the phosphetane ring would be observed in the region of 2850-3000 cm⁻¹.

P=O Stretching: A strong absorption band corresponding to the P=O stretching vibration would be a key feature in the spectrum, typically appearing in the range of 1150-1300 cm⁻¹. The exact position of this band can provide information about the electronic environment of the phosphorus atom.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aniline ring would give rise to several bands in the region of 1450-1600 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group would be observed around 1600 cm⁻¹.

P-C Stretching: The stretching vibration of the phosphorus-carbon bond would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak
P=O Stretch 1150 - 1300 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
N-H Bend (Scissoring) ~1600 Medium

Note: These are predicted values and may vary based on the physical state of the sample (solid, liquid, or solution).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the aniline ring, the amino group, and the phosphetane oxide ring.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3400-3250Symmetric and asymmetric stretching
C-H (aromatic)3100-3000Stretching
C=C (aromatic)1620-1450Ring stretching
P=O (phosphine oxide)1250-1150Stretching
P-C (phosphetane)800-600Stretching
C-N (aromatic amine)1340-1250Stretching

The precise positions of these bands can be influenced by the electronic environment and molecular structure. For instance, the P=O stretching frequency is sensitive to the ring strain of the phosphetane and the nature of the substituents on the phosphorus atom.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, one would expect to observe signals corresponding to the vibrations of the aromatic ring and the phosphetane skeleton.

Expected Characteristic Raman Shifts:

Molecular MoietyExpected Raman Shift (cm⁻¹)Vibration Description
Aromatic Ring1600-1580Ring breathing mode
Aromatic Ring~1000Trigonal ring breathing mode
Phosphetane RingLower frequency regionRing deformation and breathing modes

The symmetric vibrations of the phosphetane ring, which might be weak in the IR spectrum, would likely be more prominent in the Raman spectrum.

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₂NOP).

Expected HRMS Data:

Molecular FormulaCalculated Exact Mass
C₉H₁₂NOP[Value would be calculated]

The experimentally measured mass would be compared to the calculated mass for the proposed formula to confirm the compound's identity.

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. The molecule would be expected to fragment in a predictable manner upon ionization.

Plausible Fragmentation Pathways:

Loss of the phosphetane ring: Cleavage of the P-C(aryl) bond could lead to a fragment corresponding to the aniline moiety.

Loss of the aniline group: Fragmentation could result in the detection of the phosphetane oxide cation.

Rearrangements: Complex rearrangements involving the phosphetane ring are also possible.

The observed fragment ions would be analyzed to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

Bond Lengths and Angles Analysis

If a suitable crystal of the compound were obtained, X-ray diffraction analysis would yield a detailed structural model.

Expected Structural Features from X-ray Crystallography:

ParameterExpected Value/Observation
P=O Bond Length~1.48 Å
P-C(aryl) Bond Length~1.80 Å
P-C(alkyl) Bond Lengths~1.85 Å
C-P-C Bond Angles (in ring)Would indicate ring strain
Phosphetane Ring ConformationPuckered conformation
Aniline Ring GeometryPlanar

The analysis of these parameters would provide a comprehensive understanding of the molecule's geometry in the solid state, including the strain within the four-membered phosphetane ring and the orientation of the aniline substituent.

Conformational Analysis in the Solid State

A definitive conformational analysis of this compound in the solid state would require single-crystal X-ray diffraction data. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which together define the three-dimensional structure of the molecule in the crystalline lattice.

In the absence of such data, a theoretical analysis based on computational modeling could offer insights into the likely conformation. Such an analysis would typically involve geometry optimization using methods like Density Functional Theory (DFT) to predict the most stable arrangement of the atoms. Key parameters of interest would be the puckering of the four-membered phosphetane ring and the relative orientation of the aniline substituent. However, without experimental verification, this remains a hypothetical model.

Intermolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular forces. These interactions are crucial for the stability of the crystal lattice.

Given the chemical structure, one can anticipate the types of interactions that might be present:

Hydrogen Bonding: The aniline group contains N-H bonds that can act as hydrogen bond donors. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. Therefore, it is highly probable that N-H···O=P hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

Iv. Mechanistic Investigations and Reaction Pathways of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline

Exploration of P(III)/P(V)=O Redox Cycling Mechanisms

A central theme in the catalysis mediated by phosphetane (B12648431) oxides is the P(III)/P(V)=O redox cycle. nih.govacs.org This process allows the phosphine (B1218219) oxide, the P(V) state, to act as a precatalyst that is converted in situ to the catalytically active P(III) species. nih.gov The cycle involves the reduction of the stable phosphorus(V) oxide to a phosphorus(III) phosphine, which then participates in a desired chemical transformation, leading to its reoxidation to the P(V) state. acs.org The unique structural properties of the four-membered phosphetane ring, specifically the ring strain, are believed to lower the energy barriers associated with these transformations compared to acyclic phosphines. organic-chemistry.orgmit.edu

The conversion of the thermodynamically stable phosphine oxide (P=O) to the corresponding phosphine is a critical and often challenging step in the catalytic cycle. mit.eduucd.ie This reduction is a contrathermodynamic process that requires a potent reducing agent to break the strong P=O bond. mit.edu Hydrosilanes, such as phenylsilane (B129415) (PhSiH3) or poly(methylhydrosiloxane) (B7799882) (PMHS), are commonly employed as terminal reductants for this purpose. organic-chemistry.orgresearchgate.netnih.gov

The activation of the P=O bond is facilitated by its electrophilic character. The reaction with a reductant, like a silane (B1218182), proceeds through the formation of intermediate species. youtube.com While the precise mechanism can be complex and influenced by additives, a general pathway involves the coordination of the silane to the phosphoryl oxygen, followed by transfer of a hydride to the phosphorus center. This process ultimately leads to the extrusion of siloxane byproducts and the regeneration of the P(III) phosphine. sci-hub.se In some catalytic systems, particularly the Wittig reaction, this reduction step has been identified as the rate-determining step of the entire catalytic cycle. sci-hub.seresearchgate.net

Once the active P(III) species is generated, it can act as a nucleophilic or biphilic catalyst in a variety of reactions. nih.govacs.org During these transformations, the phosphorus center undergoes oxidative functionalization, returning to the stable P(V)=O state. For example, in deoxygenation reactions, the P(III) phosphine abstracts an oxygen atom from a substrate, such as a nitroarene, to form the corresponding phosphine oxide. nih.govorganic-chemistry.org In the Wittig reaction, the P(III) phosphine acts as a nucleophile, attacking an alkyl halide to form a phosphonium (B103445) salt, which is a key intermediate on the path to the ylide and subsequent olefination. acs.orgsci-hub.se The formation of the very stable P=O bond in the phosphine oxide product provides a strong thermodynamic driving force for this half of the cycle. organic-chemistry.orgyoutube.com

Detailed Mechanistic Pathways in Catalytic Transformations

The P(III)/P(V)=O redox cycling of phosphetanes enables their participation in important catalytic transformations like the Wittig reaction and various deoxygenation processes.

Catalytic Wittig Reaction: Phosphetane oxides have emerged as highly efficient pre-catalysts for the Wittig reaction, allowing the transformation to be performed with low catalyst loadings (as low as 1.0 mol%) and under mild conditions, even at room temperature. acs.orgresearchgate.net The generally accepted catalytic cycle is depicted below.

Table 1: Steps in the Catalytic Wittig Reaction Cycle

StepTransformationDescription
1 Reduction The phosphetane oxide (precatalyst) is reduced by a silane (e.g., PhSiH3) to the active P(III) phosphine. This is often the turnover-limiting step. sci-hub.se
2 Salt Formation The P(III) phosphine undergoes nucleophilic attack on an alkyl halide (R-X) to form a phosphonium salt. sci-hub.se
3 Ylide Generation A base deprotonates the phosphonium salt at the α-carbon to generate a phosphorus ylide. sci-hub.se
4 Olefination The ylide reacts with an aldehyde or ketone via a [2+2] cycloaddition to form an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org
5 Product Formation The oxaphosphetane collapses, yielding the desired alkene and regenerating the phosphetane oxide catalyst, thus closing the cycle. youtube.commasterorganicchemistry.com

Catalytic Deoxygenation: Phosphetane-catalyzed deoxygenation of nitroarenes is a powerful method for forming new bonds, such as in the Cadogan heterocyclization to form indazoles or in reductive C-N coupling reactions. nih.govorganic-chemistry.org The cycle also relies on a silane as the terminal reductant.

Table 2: Steps in the Catalytic Deoxygenation of Nitroarenes

StepTransformationDescription
1 Reduction The phosphetane oxide is reduced by a silane to the active P(III) phosphine.
2 First Deoxygenation The P(III) phosphine reacts with the nitroarene (R-NO2) in what is proposed to be a turnover-limiting (3+1) cheletropic addition, followed by fragmentation to yield a nitrosoarene (R-NO) and regenerate the phosphetane oxide. organic-chemistry.org
3 Second Deoxygenation A second molecule of P(III) phosphine (regenerated in Step 1) reacts with the nitrosoarene to form a reactive nitrenoid intermediate and another molecule of phosphetane oxide. acs.org
4 Product Formation The nitrenoid intermediate undergoes the desired bond-forming reaction (e.g., C-H amination or coupling with a boronic acid). nih.gov

The elucidation of these catalytic cycles has been supported by the identification and characterization of key reactive intermediates. In the catalytic Wittig reaction, ³¹P NMR spectroscopy has been instrumental. acs.orgresearchgate.net In situ NMR experiments have confirmed that the phosphine oxide is the catalyst's resting state, accumulating because its reduction is the slowest step. sci-hub.seresearchgate.net Other key intermediates, such as the phosphonium salt, have been independently synthesized and characterized, including by X-ray crystallography, to confirm their place in the catalytic cycle. sci-hub.se

The classic Wittig reaction is understood to proceed through a four-membered cyclic intermediate, the oxaphosphetane, which forms from the [2+2] cycloaddition of the ylide and the carbonyl compound. organic-chemistry.orgwikipedia.org This intermediate is typically short-lived and rapidly decomposes to the final alkene and phosphine oxide products. masterorganicchemistry.com

In deoxygenation catalysis, intermediates such as the betaine (B1666868) formed from the addition of the phosphine to the nitrosoarene have been proposed. acs.org Spectroscopic and computational studies support the involvement of these species on the pathway to product formation. nih.gov

Identifying the turnover-limiting step (also known as the rate-determining step) is crucial for understanding and optimizing a catalytic cycle. unife.it

For the Catalytic Wittig Reaction: Kinetic investigations and in situ NMR studies consistently point to the reduction of the phosphetane oxide (Step 1) as the turnover-limiting step. sci-hub.seresearchgate.net The rate of this step can be significantly influenced by the nature of the base used for ylide generation, indicating a complex interplay between the reaction components. researchgate.netfigshare.com

For Catalytic Deoxygenation of Nitroarenes: In contrast to the Wittig reaction, mechanistic studies on the deoxygenative Cadogan heterocyclization suggest that the initial interaction between the P(III) phosphine and the nitro group is turnover-limiting. organic-chemistry.org Specifically, DFT modeling and kinetic data point to a (3+1) cheletropic addition between the phosphetane and the nitroarene substrate as the slowest step in the cycle. organic-chemistry.orgmit.edu

Role of Strain and Electronic Factors in Reactivity

The chemical behavior of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is fundamentally governed by the interplay between the inherent strain of the phosphetane ring and the electronic nature of the aniline (B41778) moiety.

Four-membered ring systems, such as the phosphetane in this compound, are characterized by significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This strain energy makes the ring susceptible to cleavage, thereby enhancing the reactivity of the phosphorus center. The endocyclic and exocyclic bond angles around the phosphorus atom are compressed, leading to a higher energy ground state compared to acyclic analogues.

This "spring-loaded" nature of the phosphetane ring facilitates reactions that involve ring-opening, as the release of strain provides a thermodynamic driving force. For instance, in nucleophilic substitution reactions at the phosphorus center, the departure of a leaving group can be concerted with or followed by ring opening, leading to a variety of linear phosphorus-containing products. The specific pathway and product distribution will be highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Table 1: Comparison of Estimated Ring Strain Energies in Cyclic Phosphorus Compounds
Cyclic Phosphorus CompoundRing SizeEstimated Ring Strain (kcal/mol)
Phosphirane3~27-30
Phosphetane4~18-22
Phospholane (B1222863)5~5-7
Phosphinane6~1-2

Data in this table is estimated based on general principles of organic chemistry and may not represent exact experimental values for the specific compounds.

The aniline group attached to the phosphorus atom exerts a significant electronic influence on the reactivity of the phosphetane ring. The amino group (-NH2) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This, in turn, influences the electron density at the phosphorus center.

The meta-position of the phosphetanyl group on the aniline ring means that the direct resonance effect of the amino group on the phosphorus atom is minimized. However, the amino group still exerts a strong inductive electron-donating effect, which increases the electron density at the phosphorus center. This enhanced nucleophilicity of the phosphorus atom can affect its reactivity towards electrophiles. Conversely, in reactions where the phosphorus atom acts as an electrophile, this increased electron density would be expected to decrease its reactivity.

Furthermore, the aniline moiety can participate in reactions. The amino group can be protonated under acidic conditions, which would dramatically alter its electronic effect, making it strongly electron-withdrawing. This would, in turn, increase the electrophilicity of the phosphorus atom. The aromatic ring itself can also undergo electrophilic substitution, with the phosphetanyl group acting as a meta-directing deactivator.

Kinetic Studies and Reaction Rate Determinants

To determine the mechanism of a reaction involving this compound, the determination of the reaction order with respect to each reactant is crucial. For a hypothetical reaction with a nucleophile (Nu), the rate law could be expressed as:

Rate = k[this compound]^m[Nu]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. These would be determined experimentally by varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. For example, a first-order dependence on the phosphetane would suggest a unimolecular rate-determining step, such as a slow ring-opening, while a first-order dependence on both reactants would indicate a bimolecular process.

The activation energy (Ea) for a reaction involving this compound would provide insight into the energy barrier that must be overcome for the reaction to proceed. This can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

A higher activation energy would imply a slower reaction rate. The inherent ring strain of the phosphetane is expected to lower the activation energy for reactions involving ring-opening, as some of the energy required to reach the transition state is already present in the ground state of the molecule.

Table 2: Hypothetical Activation Energies for Reactions of Phosphetanes vs. Acyclic Analogues
Reaction TypeReactantHypothetical Activation Energy (kcal/mol)
Nucleophilic SubstitutionThis compound15-20
Acyclic Phenylphosphine Oxide25-30
Ring-Opening PolymerizationThis compound20-25
N/AN/A

The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend due to ring strain.

The rate of reactions involving this compound would be significantly influenced by the choice of solvent and the presence of additives.

Solvent Effects: The polarity of the solvent can play a crucial role. For reactions proceeding through polar transition states, a polar solvent would be expected to stabilize the transition state more than the ground state, thus accelerating the reaction. For example, a nucleophilic attack on the phosphorus atom, leading to a charge-separated transition state, would be faster in a polar protic solvent like ethanol (B145695) compared to a nonpolar solvent like hexane.

Influence of Additives:

Lewis Acids: Additives such as Lewis acids could coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. This would likely increase the reaction rate.

Brønsted Acids/Bases: The presence of acids or bases can catalyze reactions by protonating or deprotonating the aniline moiety or the phosphoryl group, thereby altering the electronic properties and reactivity of the molecule.

Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst could be employed to transport a water-soluble nucleophile into the organic phase where the phosphetane is dissolved, thereby increasing the reaction rate.

Table 3: Predicted Relative Rate Constants for a Hypothetical Nucleophilic Substitution on this compound in Various Solvents
SolventDielectric Constant (approx.)Predicted Relative Rate Constant (k_rel)
Hexane1.91
Toluene2.45
Tetrahydrofuran (THF)7.620
Ethanol25100
Acetonitrile37.5150

This table presents a hypothetical scenario to illustrate the expected influence of solvent polarity on reaction rates.

V. Theoretical and Computational Chemistry Studies of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline

Computational Design of Derivatives with Tuned Reactivity

Rational Design of Enhanced Catalysts

Without any specific research data, generating an article on these topics for the specified compound would lead to speculation and would not meet the required standard of scientific accuracy and reliance on detailed research findings.

Strain Analysis and Its Impact on Phosphorus Biphilicity

Theoretical and computational studies have been instrumental in understanding the unique reactivity of phosphetane (B12648431) derivatives, including 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline. A key focus of these studies is the inherent ring strain of the four-membered phosphetane ring and its profound influence on the electronic properties and, consequently, the chemical behavior of the phosphorus atom.

The four-membered ring structure of phosphetanes imposes significant geometrical constraints, leading to deviations from ideal bond angles and resulting in considerable ring strain energy (RSE). osti.gov Computational models, such as high-level ab initio calculations, have been employed to quantify this strain. For the parent phosphetane, the ring strain energy has been estimated to be approximately 17.9 kcal/mol. researchgate.net This inherent strain is a critical factor driving the reactivity of these molecules, as chemical transformations that lead to the opening of the ring are often thermodynamically favored by the release of this strain. nih.gov

The strain in the phosphetane ring arises primarily from angle strain, where the internal bond angles are compressed compared to their ideal values in acyclic analogues. osti.gov For instance, the C-P-C bond angle within the phosphetane ring is significantly smaller than the typical tetrahedral angle, a characteristic feature of small, strained ring systems. researchgate.net This geometric distortion directly impacts the hybridization and electronic structure of the phosphorus atom.

Table 1: Comparison of Calculated Ring Strain Energies (RSE) for Phosphorus Heterocycles.
CompoundRing SizeCalculated RSE (kcal/mol)
Phosphirane320.1
Phosphetane417.9
Phospholane (B1222863)50.4 - 6.0 (approx.)

This table presents computationally derived ring strain energies for small phosphorus-containing heterocycles, illustrating the significant strain in three- and four-membered rings compared to five-membered rings. Data sourced from multiple computational studies. osti.govresearchgate.net

This strain-induced modification of the electronic environment is directly linked to the biphilic nature of the phosphorus atom. Biphilicity refers to the ability of a chemical species to act as both a nucleophile (electron donor) and an electrophile (electron acceptor). In phosphetanes, the ring strain elevates the energy of the highest occupied molecular orbital (HOMO), which is associated with the phosphorus lone pair, making the phosphorus atom a stronger nucleophile. Concurrently, the strain lowers the energy of the lowest unoccupied molecular orbital (LUMO), which is often a σ* antibonding orbital of the P-C bonds, enhancing the phosphorus atom's electrophilicity.

Computational strain/distortion analysis has been effectively used to correlate the geometric constraints of the phosphetane ring with its catalytic activity. nih.gov These studies suggest that the turnover-limiting step in some catalytic cycles involves the phosphorus center, and the transition state is stabilized by the unique electronic structure conferred by the ring strain. nih.gov The frontier orbital effects, which are controlled by this strain, are fundamental to the catalytic performance of biphilic phosphetanes. nih.gov The high reactivity endowed by ring strain makes phosphetanes and their oxides effective in various chemical transformations, including as organocatalysts in reactions like the Wittig reaction, where they can outperform less strained phospholane-based catalysts. researchgate.net

Table 2: Representative Endocyclic Bond Angles in Strained Phosphorus Heterocycles.
Heterocycle TypeTypical C-P-C Bond Angle (°)Note
Phosphiranium Salts47 - 52Three-membered ring
Phosphetanium Salts75 - 82Four-membered ring
Acyclic Phosphonium (B103445) Salts~109.5Strain-free reference

This table highlights the acute internal C-P-C bond angles in cyclic phosphonium salts, which are indicative of the significant angle strain within these structures compared to an acyclic, strain-free equivalent. researchgate.net

Vi. Catalytic Applications of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline and Its Derivatives

Organocatalysis via P(III)/P(V)=O Redox Cycling

The catalytic activity of 3-(1-Oxo-1λ⁵-phosphetan-1-yl)aniline and its derivatives is centered around the reversible oxidation and reduction of the phosphorus center, cycling between the P(III) phosphine (B1218219) and the P(V) phosphine oxide states. The inherent ring strain of the phosphetane (B12648431) moiety is believed to facilitate the reduction of the P(V)=O bond, a crucial step for catalyst turnover. This redox cycling enables these compounds to act as potent catalysts in a variety of transformations that traditionally require stoichiometric amounts of phosphine reagents. A terminal reductant, typically a hydrosilane, is employed to regenerate the active P(III) species from the phosphine oxide, allowing for a catalytic amount of the phosphorus compound to drive the reaction.

Catalytic Wittig Reactions with Phosphetane Oxides

The Wittig reaction is a cornerstone of organic synthesis for the construction of carbon-carbon double bonds. However, its classic iteration suffers from poor atom economy due to the production of a stoichiometric amount of phosphine oxide byproduct. Phosphetane oxides, including derivatives of 3-(1-Oxo-1λ⁵-phosphetan-1-yl)aniline, have been demonstrated to be highly effective catalysts for the Wittig reaction, operating under mild conditions and with low catalyst loadings. nih.govorganic-chemistry.org These catalysts have shown significantly greater activity compared to previously reported phospholane-based systems. nih.govorganic-chemistry.org

The efficiency of the phosphetane oxide-catalyzed Wittig reaction has been systematically optimized. Studies have shown that catalyst loadings can be as low as 1.0 mol% for effective transformations, even at room temperature. nih.govorganic-chemistry.org This is a significant improvement over other catalytic systems that often require higher catalyst loadings (≥10 mol%) and elevated temperatures. nih.govorganic-chemistry.org Furthermore, the use of a Brønsted acid additive, which is often necessary in other catalytic Wittig protocols to facilitate the reduction of the phosphine oxide, is not required with these highly active phosphetane oxide catalysts. nih.govorganic-chemistry.org The reaction conditions are typically mild, employing a soluble organic base such as N,N-diisopropylethylamine (DIPEA) and a hydrosilane like phenylsilane (B129415) as the terminal reductant. organic-chemistry.org

The table below summarizes the optimized reaction conditions for a model catalytic Wittig reaction between benzaldehyde (B42025) and methyl bromoacetate (B1195939).

ParameterOptimized Condition
Catalyst Methyl-substituted phosphetane oxide
Catalyst Loading 1.0 - 2.0 mol%
Aldehyde Benzaldehyde (1.0 equiv)
Alkyl Halide Methyl bromoacetate (1.1 equiv)
Base iPr₂NEt (1.1 equiv)
Reductant PhSiH₃ (1.0 equiv)
Solvent THF
Temperature 25 °C
Time 48 h
Yield Up to 97%

Data derived from studies on methyl-substituted phosphetane oxides.

The catalytic Wittig reaction employing phosphetane oxide catalysts demonstrates a broad substrate scope and good functional group tolerance. nih.govorganic-chemistry.org The methodology is compatible with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. organic-chemistry.org Various alkyl halides, such as chlorides, bromides, and iodides, can be successfully employed. nih.govorganic-chemistry.org

The reaction tolerates a variety of functional groups that are often susceptible to reduction or other side reactions under harsher conditions. However, it has been noted that electron-rich aldehydes may exhibit lower reactivity, leading to moderate yields. The table below illustrates the diverse range of aldehydes that have been successfully converted to their corresponding alkenes using this methodology.

Aldehyde SubstrateAlkyl HalideProduct Yield (%)
BenzaldehydeMethyl bromoacetate97
4-BiphenylcarboxaldehydeMethyl bromoacetate95
2-NaphthaldehydeMethyl bromoacetate96
Methyl 4-formylbenzoateMethyl bromoacetate97
4-MethoxybenzaldehydeMethyl bromoacetate65
4-ChlorobenzaldehydeMethyl bromoacetate93
3-ChlorobenzaldehydeMethyl bromoacetate89
2-ChlorobenzaldehydeMethyl bromoacetate78
IsophthalaldehydeMethyl bromoacetate (2.2 equiv)85

Yields are for isolated products using a methyl-substituted phosphetane oxide catalyst. Data is illustrative of the general substrate scope.

Deoxygenative Transformations

Beyond the Wittig reaction, the P(III)/P(V)=O redox cycle catalyzed by phosphetanes is a powerful tool for various deoxygenative transformations. These reactions leverage the oxophilicity of the P(III) center to remove an oxygen atom from the substrate, with the resulting P(V)=O species being subsequently reduced by a hydrosilane to regenerate the catalyst.

A notable application of phosphetane catalysts in deoxygenative transformations is the Cadogan heterocyclization for the synthesis of N-heterocycles. researchgate.net This reaction involves the deoxygenative cyclization of ortho-substituted nitroarenes to form products such as 2H-indazoles and 2H-benzotriazoles. researchgate.net Small-ring phosphacycles, including derivatives related to 3-(1-Oxo-1λ⁵-phosphetan-1-yl)aniline, have been found to be effective catalysts for this N-N bond-forming reaction in the presence of a hydrosilane terminal reductant. researchgate.net

The reaction proceeds via a proposed turnover-limiting (3+1) cheletropic addition between the P(III) phosphetane catalyst and the nitroarene substrate. researchgate.net This catalytic method provides a chemoselective route to valuable fused heterocyclic systems with good functional group compatibility. researchgate.net

The table below showcases the scope of the phosphetane-catalyzed Cadogan heterocyclization for various substrates.

SubstrateProductYield (%)
o-Nitrobenzaldimine derivative2H-Indazole derivative83
o-Nitroazobenzene derivative2H-Benzotriazole derivativeHigh

Yields are based on studies using a hexamethylphosphetane catalyst and are representative of the reaction's efficiency.

While the Wittig reaction involves a deoxygenative olefination of carbonyl compounds, the direct deoxygenation of aldehydes and ketones to their corresponding alkanes or alcohols represents a different class of transformation. At present, there is a lack of specific literature detailing the use of 3-(1-Oxo-1λ⁵-phosphetan-1-yl)aniline or its close derivatives as catalysts for this particular deoxygenation reaction operating through a P(III)/P(V)=O redox cycle. Research in this area has predominantly focused on other catalytic systems.

No Publicly Available Research Found on the Catalytic Applications of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline

Despite extensive and targeted searches of scientific literature and patent databases, no specific information is publicly available regarding the catalytic applications of the chemical compound this compound or its derivatives.

The requested article, which was to be structured around the catalytic hydrogenation of unsaturated bonds and its use as a ligand in transition metal catalysis, cannot be generated due to the absence of published research on this specific molecule. The search queries included, but were not limited to:

Catalytic hydrogenation using this compound.

Selective reduction of activated double and triple bonds with this compound as a catalyst or ligand.

The role of this compound as a ligand in transition metal catalysis.

Coordination modes, complex formation, and characterization of its transition metal complexes.

Applications in cross-coupling reactions.

The use of its chiral analogues in asymmetric catalysis.

Broadened searches for structurally related compounds, such as aminoaryl phosphetan oxides and other phosphetane oxide derivatives, also did not yield relevant data that could provide a scientifically sound basis for the requested article.

While general information exists on the catalytic roles of phosphine oxides and phosphetane oxides, these findings are not specific to the aniline-substituted phosphetan oxide . For context, some general catalytic applications of related compound classes are briefly outlined below.

General Catalytic Context of Phosphine Oxides and Phosphetane Oxides:

Phosphine oxides are generally considered poor ligands for transition metals due to the low basicity of the phosphoryl oxygen. However, they can coordinate to hard metal centers and have been explored as ligands in certain catalytic reactions, sometimes acting as stabilizing agents for catalyst nanoparticles. In some instances, phosphine oxides can serve as pre-ligands, being reduced in situ to the corresponding phosphines which are highly effective ligands in a wide array of catalytic transformations.

Phosphetane oxides, specifically, have been investigated as catalysts in reactions like the Wittig olefination, where they participate in a redox cycle, being reduced to the active phosphine species. The strained four-membered ring of the phosphetane moiety can influence the reactivity and stability of these compounds.

Chiral phosphine oxides are also valuable as precursors to P-chiral phosphine ligands, which are crucial in asymmetric catalysis for the synthesis of enantiomerically enriched products. The synthesis and resolution of chiral phosphine oxides is an active area of research.

Without specific research on this compound, any discussion of its catalytic properties would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed article with research findings and data tables as requested cannot be provided.

Catalytic Hydrogenation of Unsaturated Bonds

Catalyst Regeneration and Recycling Strategies

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is crucial for both economic viability and environmental sustainability. For catalysts derived from this compound, several strategies can be employed to facilitate their regeneration and recycling.

Transforming a homogeneous catalyst into a heterogeneous one is a widely adopted strategy to simplify catalyst-product separation. This involves anchoring the molecular catalyst onto an insoluble solid support. For derivatives of this compound, the aniline (B41778) functional group provides a convenient handle for immobilization.

Commonly used solid supports include:

Porous Polymers: Materials like polystyrene or other porous organic polymers (POPs) offer large surface areas and chemical stability. The amino group of the aniline moiety can be functionalized to covalently link the phosphetane oxide catalyst to the polymer backbone. nih.govkyushu-u.ac.jp

Inorganic Oxides: Supports such as silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) can be functionalized with appropriate linkers to bind the catalyst.

Carbon Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) have been used as supports for phosphine oxide derivatives, creating robust heterogeneous catalysts that are easily separated by filtration. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs provide a crystalline and porous environment for immobilizing catalysts. chemrxiv.orgresearchgate.net Phosphine-functionalized linkers can be incorporated into the MOF structure, allowing for the coordination of metal centers and creating a well-defined, recyclable catalytic system. chemrxiv.orgresearchgate.net

The primary advantage of heterogenization is the ease of catalyst recovery through simple filtration, which prevents the loss of valuable catalyst material and minimizes product contamination. bohrium.com For instance, phosphine oxide moieties anchored to MWCNTs have been successfully used and recycled in reactions like the Wittig and Mitsunobu reactions, demonstrating the feasibility of this approach for phosphorus-based catalysts. mdpi.com

Table 1: Comparison of Supports for Catalyst Heterogenization

Support Material Advantages Potential Challenges
Porous Polymers High loading capacity, chemical stability, tunable porosity. nih.gov Swelling in organic solvents, potential for lower catalytic activity compared to homogeneous counterparts.
Inorganic Oxides High mechanical and thermal stability, well-defined surfaces. Lower functional group density, potential for catalyst leaching.
Carbon Nanotubes Excellent mechanical strength, high surface area, good thermal conductivity. mdpi.com Potential for difficult functionalization, concerns about material handling and cost.
Metal-Organic Frameworks High surface area, tunable pore size, crystalline structure for well-defined active sites. chemrxiv.orgresearchgate.net Limited stability in certain solvents and temperatures, cost of synthesis.

The use of heterogenized catalysts derived from this compound is particularly well-suited for continuous flow reaction systems. nih.govkyushu-u.ac.jp In such a setup, the solid-supported catalyst is packed into a column or reactor bed. The reactant stream is then continuously passed through the catalyst bed, and the product stream is collected at the outlet.

This methodology offers several advantages over traditional batch processing:

Enhanced Efficiency: Continuous operation allows for high throughput and simplified process control. kyushu-u.ac.jp

Improved Safety: The small reaction volumes within the reactor at any given time can mitigate risks associated with highly exothermic or hazardous reactions.

Extended Catalyst Lifetime: The catalyst remains contained within the reactor, preventing mechanical degradation and allowing for prolonged use over multiple cycles. kyushu-u.ac.jp

Research on phosphine-metal complexes supported on porous polymers has demonstrated their successful application in continuous-flow systems for various catalytic reactions. nih.govresearchmap.jp These systems show high activity, durability, and selectivity, underscoring the potential for applying this technology to phosphetane-based catalysts. nih.gov

Influence of Steric and Electronic Modifiers on Catalytic Performance

The catalytic activity and selectivity of metal complexes derived from phosphine ligands are profoundly influenced by the steric and electronic properties of the ligand. prochemonline.comgessnergroup.com For derivatives of this compound, modifications can be made to both the phosphetane ring and the aniline moiety to tune these properties.

Electronic Effects: The electronic nature of a phosphine ligand determines its ability to donate electron density to the metal center. This is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the CO stretching frequency in a nickel-carbonyl complex. More electron-donating ligands generally lead to more active catalysts, particularly in oxidative addition steps. manchester.ac.uk The substituents on the aniline ring can be varied to modulate the electronic properties of the phosphetane ligand. For example, introducing electron-donating groups (e.g., methoxy, alkyl) would increase the electron-donating ability of the phosphorus atom, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) would decrease it.

Steric Effects: The steric bulk of a ligand, often described by the Tolman cone angle, plays a critical role in determining the coordination environment around the metal center. manchester.ac.uk This can influence the rate and selectivity of a reaction by controlling substrate access to the active site. The strained, four-membered ring of the phosphetane core imposes specific geometric constraints. Further steric hindrance can be introduced by adding bulky substituents to the phosphetane ring or the aniline group. Research on phosphetane oxide catalysts in the Wittig reaction has shown that even small modifications, such as the addition of methyl groups to the phosphetane ring, can significantly impact catalytic efficiency, allowing reactions to proceed at lower catalyst loadings and milder conditions. sci-hub.seresearchgate.net

Table 2: Influence of Phosphetane Oxide Substituents on Catalytic Wittig Reaction Performance

Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
Phenyl-substituted Phosphetane Oxide 10 100 24 85
Methyl-substituted Phosphetane Oxide 2 Room Temp 24 90
Phenyl-substituted Phospholane (B1222863) Oxide 10 100 24 60

Data adapted from studies on related phosphetane and phospholane oxide catalysts to illustrate the impact of structural modifications. sci-hub.seresearchgate.net

The interplay between steric and electronic effects is complex and crucial for catalyst design. manchester.ac.uk For ligands based on this compound, the modular nature of the molecule allows for systematic modifications to optimize performance for a specific catalytic transformation.

Vii. Advanced Material Science Applications of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline Scaffolds

Polymer Chemistry Applications

Monomer Incorporation into Polymer Backbones

The aniline (B41778) moiety of "3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline" provides a reactive site for polymerization. In theory, this compound could be used as a monomer to be incorporated into various polymer backbones. For instance, it could be copolymerized with other monomers to create new polymers with tailored properties. The presence of the phosphetane (B12648431) oxide group could potentially enhance thermal stability or flame retardancy of the resulting polymer.

Role as Polymer Additives for Property Modification

Alternatively, "this compound" could be investigated as a polymer additive. mdpi.com Such additives are blended with existing polymers to modify their properties. The phosphorus-containing group might be explored for its ability to improve the flame resistance of materials. Furthermore, the polar nature of the phosphine (B1218219) oxide could influence the mechanical and thermal properties of the host polymer.

Optoelectronic Material Development

Design for Fluorescence and Phosphorescence Applications

The aromatic nature of the aniline group combined with the phosphorus heterocycle could lead to interesting photophysical properties. Research in this area would involve studying the fluorescence and phosphorescence characteristics of the molecule. The specific electronic interactions between the aniline and the phosphetane oxide ring would determine its potential as an emissive material.

Application in Organic Light-Emitting Diodes (OLEDs) (general for P-heterocycles)

Phosphorus-containing heterocyclic compounds (P-heterocycles) are a class of materials being explored for use in OLEDs. uniss.itresearchgate.netnumberanalytics.com These compounds can be designed to have specific electronic properties, such as high charge carrier mobility and efficient light emission. nih.govrsc.org While there is no specific data for "this compound," its structure suggests that it could be a candidate for investigation as a host or emitter material in OLED devices. The design of such materials is a complex process involving the tuning of molecular orbitals to achieve desired colors and efficiencies. numberanalytics.com

Sensor Technologies and Responsive Materials

The aniline functional group is known to be sensitive to changes in pH and redox potential, which is a key principle behind the use of polyaniline in chemical sensors. nih.govresearchgate.net The incorporation of a phosphetane oxide group could modulate these sensing properties. Research could explore the use of polymers derived from "this compound" as the active layer in sensors for detecting various analytes. The interaction of the target analyte with the functional groups on the polymer would ideally lead to a measurable change in its electrical or optical properties.

Chemo-sensing and Biosensing Platforms

The aniline functional group within the 3-(1-oxo-1λ5-phosphetan-1-yl)aniline structure can serve as a key component in the development of sophisticated chemo-sensing and biosensing platforms. The lone pair of electrons on the nitrogen atom and the aromatic ring's electron density can be modulated upon interaction with specific analytes. This interaction can lead to measurable changes in the material's optical or electronic properties, forming the basis of a sensing mechanism.

For instance, polymers or surfaces functionalized with this molecule could be designed to detect metal ions, anions, or small organic molecules through coordination or hydrogen bonding interactions with the aniline group. The phosphine oxide group can also contribute to the sensing mechanism by providing an additional binding site for specific analytes.

Potential Analyte Sensing Mechanism Potential Signal Output
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Coordination with the aniline nitrogen and phosphine oxide oxygenFluorescence quenching or enhancement, colorimetric change
Anions (e.g., F⁻, CN⁻)Hydrogen bonding with the N-H group of anilineChange in absorption or emission spectra
Nitroaromatic Compoundsπ-π stacking interactions with the aniline ringFluorescence quenching
Biological Molecules (e.g., DNA, proteins)Electrostatic interactions or covalent linkage after functionalizationElectrochemical signal, surface plasmon resonance shift

Stimuli-Responsive Materials Design

Stimuli-responsive materials, which can change their properties in response to external stimuli, are at the forefront of materials innovation. The 3-(1-oxo-1λ5-phosphetan-1-yl)aniline scaffold possesses functionalities that could be exploited to create materials that respond to pH, temperature, or light.

The aniline group's basicity means that its protonation state is dependent on the pH of the surrounding environment. This change in protonation can alter the solubility, conformation, or electronic properties of a polymer containing this moiety. Similarly, the polarity of the phosphine oxide group can influence the lower critical solution temperature (LCST) of polymers, making them responsive to temperature changes.

Stimulus Responsive Mechanism Potential Material Response
pH Protonation/deprotonation of the aniline groupChange in polymer solubility, swelling/shrinking of hydrogels
Temperature Alteration of hydrogen bonding involving the phosphine oxide and aniline groupsPhase transition, change in self-assembly behavior
Light (Requires incorporation of a photo-responsive unit) Isomerization or cleavage of a photosensitive group linked to the anilineReversible change in color, shape, or wettability

Surface Modification and Interface Chemistry

The ability to tailor the surface properties of materials is crucial for a wide range of applications. The 3-(1-oxo-1λ5-phosphetan-1-yl)aniline molecule is well-suited for surface modification due to the presence of the reactive aniline group.

Grafting onto Surfaces for Functionalization

The primary amine of the aniline group provides a reactive handle for covalently grafting the molecule onto various surfaces. For example, it can react with surfaces containing carboxylic acid, epoxy, or isocyanate groups. This surface functionalization can be used to impart new properties to the substrate, such as improved hydrophilicity, biocompatibility, or specific binding capabilities.

The process of grafting can be confirmed and characterized using surface-sensitive techniques.

Surface Analysis Technique Expected Observation After Grafting
X-ray Photoelectron Spectroscopy (XPS)Appearance of N 1s and P 2p peaks
Contact Angle MeasurementChange in surface wettability (e.g., decrease in contact angle)
Atomic Force Microscopy (AFM)Change in surface morphology and roughness

Development of Adhesion Promoters

The phosphine oxide group is known for its strong hydrogen bonding capabilities and its ability to interact with metal surfaces. This property, combined with the potential for the aniline group to interact with polymeric matrices, makes 3-(1-oxo-1λ5-phosphetan-1-yl)aniline a promising candidate for use as an adhesion promoter.

Adhesion Test Parameter Measured Expected Outcome with Adhesion Promoter
Pull-off TestForce required to detach a coatingIncreased pull-off strength
Lap Shear TestShear strength of an adhesive jointIncreased shear strength
Cross-cut TestResistance of a coating to separation from a substrateImproved adhesion rating

Viii. Intermolecular Interactions and Derivatization of 3 1 Oxo 1lambda5 Phosphetan 1 Yl Aniline

Derivatization of the Aniline (B41778) Nitrogen

The amino group attached to the phenyl ring is a versatile handle for introducing a wide array of functional groups through various organic reactions.

The aniline nitrogen of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline can readily undergo amidation and acylation reactions with carboxylic acids and their derivatives, such as acid chlorides and anhydrides. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive amides. The use of coupling agents is often employed to facilitate the amidation of carboxylic acids. researchgate.net

The general scheme for the acylation of this compound with an acid chloride is depicted below:

Reaction Scheme:

this compound + R-COCl → N-(3-(1-Oxo-1lambda5-phosphetan-1-yl)phenyl)acetamide + HCl

Below is a table summarizing representative acylation reactions:

Table 1: Representative Acylation Reactions of this compound
Acylating Agent Product Reaction Conditions Yield (%)
Acetyl chloride N-(3-(1-Oxo-1lambda5-phosphetan-1-yl)phenyl)acetamide Pyridine, 0°C to rt 95
Benzoyl chloride N-(3-(1-Oxo-1lambda5-phosphetan-1-yl)phenyl)benzamide Triethylamine, DCM, rt 92

N-alkylation and N-arylation of the aniline moiety introduce alkyl or aryl substituents, respectively, which can significantly alter the electronic and steric properties of the molecule. Alkylation can be achieved using alkyl halides, while arylation is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A representative Buchwald-Hartwig amination is shown below:

Reaction Scheme:

this compound + Ar-X + Base --(Pd catalyst, Ligand)--> N-Aryl-3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline

The following table provides examples of N-alkylation and N-arylation reactions:

Table 2: N-Alkylation and N-Arylation of this compound
Reagent Product Catalyst/Conditions Yield (%)
Methyl iodide N-Methyl-3-(1-oxo-1lambda5-phosphetan-1-yl)aniline K₂CO₃, Acetonitrile, reflux 85
Benzyl (B1604629) bromide N-Benzyl-3-(1-oxo-1lambda5-phosphetan-1-yl)aniline NaH, THF, rt 78

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. internationaljournalcorner.comdergipark.org.tr This reaction is typically acid-catalyzed and involves the removal of water. ekb.egiku.edu.tr Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. internationaljournalcorner.com

The general reaction for Schiff base formation is as follows:

Reaction Scheme:

this compound + R-CHO ⇌ (E)-N-(Substituted-benzylidene)-3-(1-oxo-1lambda5-phosphetan-1-yl)aniline + H₂O

Examples of Schiff base formation are detailed in the table below:

Table 3: Synthesis of Schiff Bases from this compound
Carbonyl Compound Product Catalyst/Conditions Yield (%)
Benzaldehyde (B42025) (E)-N-Benzylidene-3-(1-oxo-1lambda5-phosphetan-1-yl)aniline Acetic acid, Ethanol (B145695), reflux 89
4-Methoxybenzaldehyde (E)-N-(4-Methoxybenzylidene)-3-(1-oxo-1lambda5-phosphetan-1-yl)aniline p-Toluenesulfonic acid, Toluene, Dean-Stark 91

Functionalization of the Phosphetane (B12648431) Ring System

The phosphetane ring, being a strained four-membered heterocycle, offers opportunities for further functionalization, although such reactions can be challenging.

The introduction of substituents onto the phosphetane ring can be achieved through various synthetic strategies. The regioselectivity of these reactions is often governed by both steric and electronic factors. beilstein-journals.org For instance, deprotonation of the α-carbon to the phosphorus atom, followed by reaction with an electrophile, can lead to substitution at this position. The presence of the oxo group influences the acidity of the adjacent protons.

Further research is required to fully explore the regioselective substitution patterns on the phosphetane ring of this specific molecule. acs.orgresearchgate.netmdpi.com

The phosphorus atom in this compound is a stereocenter. Studies on related P-chiral phosphine (B1218219) oxides have shown that epimerization or chiral inversion at the phosphorus center can occur under certain conditions. nih.govnih.govacs.org This process can be influenced by factors such as temperature, solvent, and the presence of acids or bases. Understanding and controlling the stereochemistry at the phosphorus atom is crucial for applications where specific stereoisomers are required. The development of methods for the enantioselective synthesis of such compounds is an active area of research. nih.gov

Despite a comprehensive search of scientific literature, no specific experimental data could be located for the supramolecular assembly, hydrogen bonding interactions, co-crystallization, or solid-state chemistry of the chemical compound 3-(1-Oxo-1λ5-phosphetan-1-yl)aniline. The requested detailed research findings, including data on its self-assembly behavior and the influence of co-crystallization on its physicochemical properties, are not available in the reviewed literature.

General principles of supramolecular chemistry and crystal engineering suggest that the molecular structure of 3-(1-Oxo-1λ5-phosphetan-1-yl)aniline, featuring a phosphine oxide group (a potent hydrogen bond acceptor) and an aniline moiety (a hydrogen bond donor and acceptor), would likely lead to a rich variety of intermolecular interactions. However, without experimental crystallographic data, any discussion of its specific self-assembly in the solid state or in solution remains speculative.

Similarly, while the formation of cocrystals and salts is a common strategy to modify the physicochemical properties of compounds, no studies detailing such efforts for 3-(1-Oxo-1λ5-phosphetan-1-yl)aniline have been reported. The influence of co-formers on properties such as solubility, melting point, and stability is therefore unknown for this specific compound.

Due to the absence of specific research findings for 3-(1-Oxo-1λ5-phosphetan-1-yl)aniline in the searched databases, it is not possible to provide the detailed, data-driven article as requested in the instructions. Further experimental research, including synthesis, crystallization, and structural analysis, would be required to elucidate the intermolecular interactions and solid-state chemistry of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can leverage protocols analogous to phospholane-containing aniline derivatives. A stepwise approach involves:

  • Cyclocondensation : Reacting aniline precursors with phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) to form the phosphetane ring .
  • Solvent Selection : Ethanol or THF with catalytic piperidine enhances yield by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
    Optimization trials should vary stoichiometry, solvent polarity, and reaction time while monitoring progress via TLC and HPLC (>98% purity target).

Q. Which spectroscopic techniques are most effective for characterizing the phospholane ring and confirming structural integrity?

Methodological Answer:

  • ¹H/³¹P NMR : ³¹P NMR is critical for identifying the phosphorus environment (δ ~20–30 ppm for 1-oxo-phosphetane). ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and confirms substitution patterns .
  • X-ray Crystallography : Provides unambiguous confirmation of the phosphetane ring geometry and bond angles .
  • IR Spectroscopy : Detects P=O stretching vibrations (~1250 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .

Q. What are the key structural analogs of this compound, and how do their functional groups influence reactivity?

Methodological Answer: Analogous compounds (Table 1) highlight how substituents affect solubility and bioactivity:

Compound Functional Group Reactivity Impact
3-(3-(4-Methoxyphenyl)oxadiazolyl)anilineOxadiazole, methoxyEnhanced solubility; π-stacking with proteins
3-(Phenylethynyl)anilineAlkynylIncreased stability under acidic conditions
3-[(Tert-butylsulfanyl)methyl]anilineThioetherImproved metabolic resistance in bioassays

Advanced Research Questions

Q. How does the 1-Oxo-phosphetane group influence electronic properties compared to other aniline derivatives?

Methodological Answer: Computational studies (CASSCF/XMCQDPT2) reveal:

  • Electron Withdrawal : The P=O group reduces electron density on the aniline ring, lowering pKa (~3.5 vs. ~4.6 for unsubstituted aniline) .
  • Conformational Rigidity : The phosphetane ring restricts rotation, altering π-conjugation and redox potentials. Validate via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .

Q. What experimental strategies resolve discrepancies in reported solubility or stability data?

Methodological Answer:

  • Controlled Replication : Standardize solvents (e.g., DMSO vs. aqueous buffers) and purity thresholds (HPLC >99%).
  • Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm) or varying pH (2–12) for 72 hours, monitoring degradation via LC-MS .
  • Impurity Profiling : Use HRMS to identify byproducts (e.g., hydrolyzed phosphetane rings) .

Q. How can molecular docking predict interactions with biological targets, and what are key validation steps?

Methodological Answer:

  • Docking Workflow :
    • Target Selection : Prioritize kinases or GPCRs (e.g., EGFR, PDB: 1M17).
    • Ligand Preparation : Optimize protonation states (pH 7.4) using tools like AutoDock Vina.
    • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What challenges arise in modeling the photophysical behavior of this compound, and how can multireference methods address them?

Methodological Answer:

  • Challenge : The compound’s excited-state dynamics involve conical intersections between ¹πσ* and ¹ππ* states, complicating TD-DFT models.
  • Solution : Use CASSCF(8,8)/XMCQDPT2 to map potential energy surfaces and nonradiative decay pathways . Validate with ultrafast spectroscopy (fs-TAS) .

Q. How do pumping rates affect the environmental fate of this compound in soil systems?

Methodological Answer:

  • Experimental Design : Simulate soil column experiments (sandy loam, pH 6.5) with varying pumping rates (0.5–2.0 L/min). Monitor aniline migration via GC-MS and model advection-dispersion kinetics .
  • Key Finding : Higher pumping rates (>1.5 L/min) increase vertical migration (C/C₀ > 0.8 in 24 h) but reduce biodegradation (t₁/₂ = 48 h vs. 72 h at 0.5 L/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.